molecular formula C17H14F3N5O B2420623 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 2034508-27-3

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2420623
M. Wt: 361.328
InChI Key: AUMALFIOJJQRIU-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide” is a complex organic molecule that contains several functional groups, including a pyrazine ring, an imidazole ring, and a trifluoromethyl group. These functional groups suggest that the compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazine and imidazole rings are likely to contribute to the compound’s aromaticity, while the trifluoromethyl group could add to its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the trifluoromethyl group is often reactive, while the pyrazine and imidazole rings might participate in aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the presence of polar and nonpolar groups, while its melting and boiling points would depend on factors like molecular weight and intermolecular forces .

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound is utilized as a precursor in synthesizing various heterocyclic compounds, demonstrating its significant role in chemical synthesis. For instance, thiosemicarbazide derivatives are employed to create diverse heterocyclic systems, including imidazole and pyrazole derivatives, highlighting their antimicrobial potential (Elmagd et al., 2017). Similarly, the reactivity of imidazo-[5,1-C][1,2,4]Triazines with nucleophiles has been explored to synthesize various heterocycles, demonstrating the versatility of such compounds in chemical reactions (Sadchikova & Mokrushin, 2014).

Antimicrobial Activity

The antimicrobial activity of synthesized compounds using heterocyclic chemistries is a critical area of research. Studies have shown that new pyrazoline and pyrazole derivatives exhibit significant antibacterial and antifungal properties, underscoring the importance of heterocyclic compounds in developing new antimicrobial agents (Hassan, 2013).

Antitumor Applications

Research into heterocyclic compounds derived from such precursors has led to the synthesis of molecules with potential antitumor properties. For example, the synthesis of substituted imidazo[1,5-a]pyrazines has been investigated for their functional derivatives, providing insight into their utility in cancer research (Board et al., 2009). Additionally, novel imidazotetrazinones and related heterocycles have been synthesized to probe the mode of action of antitumor drugs like temozolomide, further emphasizing the potential of these compounds in cancer treatment (Clark et al., 1995).

Antiviral and Influenza Virus Activity

The synthesis of benzamide-based 5-aminopyrazoles and their heterocyclic derivatives has shown remarkable activity against avian influenza virus, indicating the potential of these compounds in antiviral research and treatment strategies (Hebishy et al., 2020).

properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O/c18-17(19,20)13-3-1-2-12(10-13)16(26)24-7-9-25-8-6-23-15(25)14-11-21-4-5-22-14/h1-6,8,10-11H,7,9H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMALFIOJJQRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

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